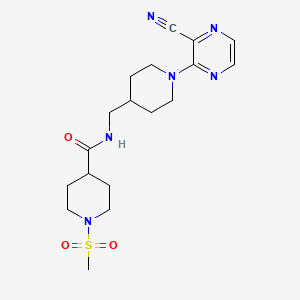

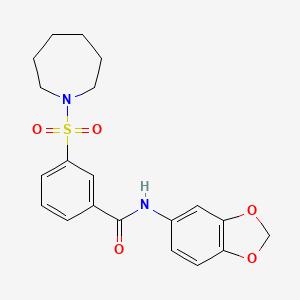

3-(azepan-1-ylsulfonyl)-N-(1,3-benzodioxol-5-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

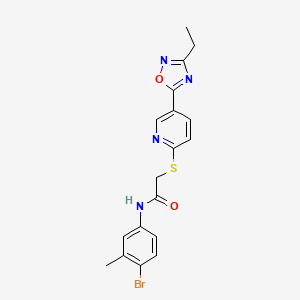

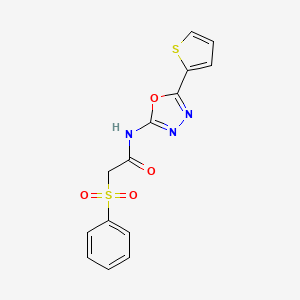

The compound 3-(azepan-1-ylsulfonyl)-N-(1,3-benzodioxol-5-yl)benzamide is a chemical entity that likely contains an azepine ring, a sulfonyl functional group, and a benzamide moiety. The azepine ring is a seven-membered heterocyclic structure with a nitrogen atom, which is a common feature in various bioactive molecules and pharmaceuticals. The benzodioxole moiety suggests the presence of a methylenedioxy group attached to a benzene ring, which is a feature found in several natural products and therapeutic agents.

Synthesis Analysis

The synthesis of azepine derivatives can be achieved through various methods. One approach for synthesizing azepine rings involves the palladium-catalyzed double C-H bond activation of benzamides, as described in the synthesis of 5H-dibenzo[c,e]azepine-5,7(6H)-diones . Although the target compound is not directly mentioned, the methodology could potentially be adapted for its synthesis by incorporating the appropriate sulfonyl and benzodioxolyl substituents.

Another synthetic route is the intramolecular condensation between tertiary enamides and aldehydes to form 2,3-dihydro-1H-azepine and 1H-azepin-2(3H)-one derivatives . This method, which uses BBr3 as a Lewis acid catalyst, could be relevant if the target compound's synthesis involves a similar intramolecular cyclization step.

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an azepine ring, which is a common structural motif in various heterocyclic compounds. The azepine core can be functionalized to generate diverse derivatives with potential pharmacological activities. The synthesis of substituted dibenzazepines, as mentioned in the context of key synthons for pharmaceuticals , highlights the importance of the azepine scaffold in medicinal chemistry.

Chemical Reactions Analysis

The chemical reactivity of the azepine ring in the target compound would be influenced by its substituents. The sulfonyl group attached to the azepane ring could make it a good leaving group or an electron-withdrawing group, affecting the compound's reactivity in nucleophilic substitution or condensation reactions. The benzodioxolyl group could participate in electrophilic aromatic substitution reactions due to the electron-rich nature of the methylenedioxy-substituted benzene ring.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The azepine ring could confer rigidity to the molecule, potentially affecting its conformational behavior. The sulfonyl and benzodioxolyl groups could impact the compound's solubility, boiling point, and melting point. The presence of these functional groups might also influence the compound's ability to form hydrogen bonds, affecting its solubility in polar solvents and its interaction with biological targets.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactivity

Research has explored the synthesis of complex molecules incorporating azepane and benzodioxol moieties, emphasizing their utility in creating diverse chemical structures. For instance, the synthesis of pyrroles from dialkylamino-phosphorylallenes through cyclization, highlighting the versatility of azepane derivatives in organic synthesis (Reisser & Maas, 2004). Furthermore, studies on continuous solvent- and catalyst-free flow processes for pharmaceutical synthesis demonstrate the potential for green chemistry applications, as seen in the production of rufinamide, an antiepileptic drug (Ott, Borukhova, & Hessel, 2016).

Pharmacological Potential

The structural features of compounds containing azepane and benzodioxol elements have been investigated for their pharmacological relevance. For example, the study of Rh(III)-catalyzed C–H activation/cycloaddition for synthesizing spiro dihydroisoquinolinones and furan-fused azepinones indicates potential in developing new biologically active compounds (Cui, Zhang, & Wu, 2013). Moreover, the synthesis of azepinium ionic liquids from azepane suggests their application in safer, environmentally friendly solvents and electrolytes for various industrial processes (Belhocine et al., 2011).

Material Science Applications

The development of novel materials, such as ionic liquids incorporating azepane derivatives, reflects the compound's utility beyond pharmacology. These materials exhibit significant potential for applications in electrochemistry and material science, offering broad research and industrial implications (Belhocine et al., 2011).

Propiedades

IUPAC Name |

3-(azepan-1-ylsulfonyl)-N-(1,3-benzodioxol-5-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O5S/c23-20(21-16-8-9-18-19(13-16)27-14-26-18)15-6-5-7-17(12-15)28(24,25)22-10-3-1-2-4-11-22/h5-9,12-13H,1-4,10-11,14H2,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZFJPPSXAWDWFY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![benzyl N-[(1R,2R)-2-hydroxycycloheptyl]carbamate](/img/structure/B2504493.png)

![6-(2-Furyl)-3-[(2-oxo-2-piperidin-1-ylethyl)thio][1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2504498.png)

![2,4-Dimethyl-6-(3-propoxyphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2504501.png)

![N-cycloheptyl-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2504505.png)

![2,5-dichloro-N-[4-[4-[(2,5-dichlorobenzoyl)amino]-3-methoxyphenyl]-2-methoxyphenyl]benzamide](/img/structure/B2504511.png)